molecular formula C21H17FN2O3S2 B2767013 3-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide CAS No. 921797-09-3

3-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide

Cat. No.: B2767013
CAS No.: 921797-09-3
M. Wt: 428.5
InChI Key: RNHGGEXTZKVNLP-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, benzofuran, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated benzofuran derivative under basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a fluorophenyl thiol with the thiazole intermediate.

    Amidation Reaction: The final step involves the coupling of the thiazole-fluorophenyl intermediate with a propanoyl chloride derivative to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The thiazole and benzofuran moieties are known to interact with biological macromolecules, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
  • 3-((4-bromophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
  • 3-((4-methylphenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-26-17-4-2-3-13-11-18(27-20(13)17)16-12-29-21(23-16)24-19(25)9-10-28-15-7-5-14(22)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHGGEXTZKVNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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